Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate
Brand Name: Vulcanchem
CAS No.: 85098-61-9
VCID: VC17014475
InChI: InChI=1S/C23H22N4O3S2.Na/c1-3-27(15-17-7-5-4-6-8-17)21-11-9-18(13-16(21)2)25-26-23-24-20-14-19(32(28,29)30)10-12-22(20)31-23;/h4-14H,3,15H2,1-2H3,(H,28,29,30);/q;+1/p-1
SMILES:
Molecular Formula: C23H21N4NaO3S2
Molecular Weight: 488.6 g/mol

Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate

CAS No.: 85098-61-9

Cat. No.: VC17014475

Molecular Formula: C23H21N4NaO3S2

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate - 85098-61-9

Specification

CAS No. 85098-61-9
Molecular Formula C23H21N4NaO3S2
Molecular Weight 488.6 g/mol
IUPAC Name sodium;2-[[4-[benzyl(ethyl)amino]-3-methylphenyl]diazenyl]-1,3-benzothiazole-5-sulfonate
Standard InChI InChI=1S/C23H22N4O3S2.Na/c1-3-27(15-17-7-5-4-6-8-17)21-11-9-18(13-16(21)2)25-26-23-24-20-14-19(32(28,29)30)10-12-22(20)31-23;/h4-14H,3,15H2,1-2H3,(H,28,29,30);/q;+1/p-1
Standard InChI Key HADRWBLRTQKGOR-UHFFFAOYSA-M
Canonical SMILES CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N=NC3=NC4=C(S3)C=CC(=C4)S(=O)(=O)[O-])C.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate belongs to the azo dye family, distinguished by the presence of the -N=N- azo bridge connecting two aromatic systems. The primary structure comprises:

  • Benzothiazole moiety: A heterocyclic ring system containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The sulphonate (-SO₃⁻Na⁺) group at position 5 enhances water solubility and ionic character .

  • Azo-linked phenyl group: A meta-tolyl (3-methylphenyl) group substituted at position 4 with a benzylethylamino (-N(CH₂CH₃)(CH₂C₆H₅)) group. This substituent introduces steric bulk and potential hydrogen-bonding capabilities.

The compound’s molecular formula is inferred as C₂₃H₂₁N₄NaO₃S₂, with a molecular weight of approximately 488.6 g/mol. The sodium counterion balances the sulphonate group’s charge, facilitating solubility in polar solvents.

Physicochemical Characteristics

  • Solubility: High solubility in water and polar organic solvents due to the sulphonate group .

  • Stability: Azo compounds are generally sensitive to UV light and reducing agents, which can cleave the -N=N- bond.

  • Spectroscopic Properties: Expected absorption in the visible spectrum (λₘₐₓ ~400–600 nm) due to conjugation across the azo bridge, making it suitable for dye applications.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves sequential reactions:

  • Diazotization: A primary aromatic amine (e.g., 4-(benzylethylamino)-m-toluidine) reacts with nitrous acid (HNO₂) to form a diazonium salt.

  • Azo Coupling: The diazonium salt undergoes electrophilic substitution with benzothiazole-5-sulphonate under alkaline conditions to form the azo linkage .

  • Purification: The product is isolated via crystallization or chromatography to achieve high purity.

Optimization Challenges

  • Regioselectivity: Ensuring coupling occurs at the benzothiazole’s position 2 requires precise pH and temperature control.

  • Byproduct Formation: Competing reactions at the sulphonate or benzylethylamino groups necessitate careful stoichiometric adjustments.

Comparative Analysis with Analogous Compounds

CompoundKey Structural FeaturesApplications
Benzothiazole Sulfonic AcidLacks azo group; simpler substituentsAcid dyes, corrosion inhibitors
4-AminoazobenzeneAzo group without sulphonateTextile dyes, pH indicators
Sodium 2-Ethylhexyl PhthalateEster linkages, plasticizerPolymers, lubricants

Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate uniquely combines azo chromophores, sulphonate solubility, and tertiary amine functionality, enabling multifunctional use compared to simpler analogues .

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